3-IN-PP1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

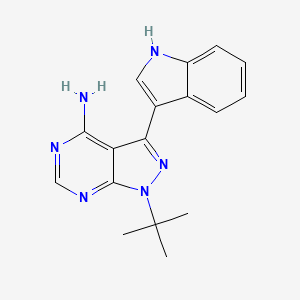

C17H18N6 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C17H18N6/c1-17(2,3)23-16-13(15(18)20-9-21-16)14(22-23)11-8-19-12-7-5-4-6-10(11)12/h4-9,19H,1-3H3,(H2,18,20,21) |

InChI Key |

RBZLXANOQRQGTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-IN-PP1

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-IN-PP1 is a potent and selective ATP-competitive inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. As a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, it has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD in physiological and pathological processes, particularly in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, inhibitory profile, and its impact on downstream signaling pathways. Detailed experimental protocols and structured data presentations are included to facilitate its application in research and drug development.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

This compound functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of protein kinases. Its pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind to the active site of sensitive kinases. This binding event prevents the subsequent binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and blocking the phosphorylation of its downstream substrates.

The selectivity of this compound and its analogs is often rationalized by the "bump-and-hole" model. In this chemical genetics approach, bulky substituents are introduced onto the inhibitor scaffold (the "bump") that sterically clash with a "gatekeeper" residue in the ATP-binding pocket of wild-type kinases. By engineering a mutation in the gatekeeper residue to a smaller amino acid (creating a "hole"), kinases can be sensitized to these bulky inhibitors. While this compound is a potent inhibitor of wild-type PKD, its design principle is rooted in this concept, which aims to achieve high selectivity.

Kinase Selectivity Profile

This compound is a pan-inhibitor of the Protein Kinase D (PKD) family, demonstrating potent inhibition of all three isoforms: PKD1, PKD2, and PKD3.

| Kinase Target | IC50 (nM) |

| PKD1 | 108 |

| PKD2 | 94 |

| PKD3 | 108 |

Note: IC50 values can vary depending on the specific assay conditions.

Impact on Cellular Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PKD-mediated signaling. PKD is a downstream effector of protein kinase C (PKC) and is activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Once activated, PKD translocates to various cellular compartments to phosphorylate a diverse range of substrates involved in fundamental cellular processes.

By inhibiting PKD, this compound can modulate several key signaling pathways implicated in cancer progression:

-

Cell Proliferation and Survival: PKD can promote cell proliferation through the activation of the MAPK/ERK signaling cascade. Inhibition of PKD by this compound can thus lead to a reduction in cell proliferation.

-

Cell Migration and Invasion: A crucial role of PKD in cancer is the regulation of cell motility. PKD phosphorylates the actin-binding protein cortactin at Serine 298.[1][2] This phosphorylation event is a key step in the regulation of actin polymerization and the formation of invasive structures like lamellipodia.[1] By inhibiting PKD, this compound prevents the phosphorylation of cortactin, thereby impairing cancer cell migration and invasion.[3]

-

Angiogenesis: PKD signaling has been implicated in the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Inhibition of PKD may therefore have anti-angiogenic effects.

The following diagram illustrates the central role of this compound in inhibiting the PKD signaling pathway.

Experimental Protocols

In Vitro Kinase Assay for PKD Inhibition

This protocol describes a general method to determine the IC50 value of this compound against PKD isoforms using a radiometric assay.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3

-

PKD substrate peptide (e.g., a peptide derived from a known PKD substrate like CREBtide)

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

-

In a reaction tube, combine the kinase buffer, the respective PKD isoform, and the substrate peptide.

-

Add the serially diluted this compound or DMSO to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of Cortactin Phosphorylation

This protocol outlines a method to assess the effect of this compound on the phosphorylation of cortactin in a cellular context using Western blotting.

Materials:

-

Cancer cell line known to express PKD and cortactin (e.g., PANC-1, MCF-7)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-cortactin (Ser298), anti-cortactin, anti-PKD, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 1-24 hours). Include a DMSO-only control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE and transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane and then incubate with the primary antibody against phospho-cortactin (Ser298) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with antibodies against total cortactin, total PKD, and the loading control to ensure equal protein loading and to assess the total protein levels.

-

Quantify the band intensities to determine the relative levels of phosphorylated cortactin.

Conclusion

This compound is a valuable research tool for the specific inhibition of the PKD family of kinases. Its ATP-competitive mechanism of action and its demonstrated effects on key cellular processes such as proliferation and migration make it a powerful compound for dissecting the complex roles of PKD in cancer and other diseases. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their investigations of PKD signaling and its therapeutic potential. As with any kinase inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

3-IN-PP1: A Technical Guide to its Discovery, Synthesis, and Application in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-IN-PP1, a potent pan-inhibitor of Protein Kinase D (PKD). This compound belongs to the pyrazolo[3,4-d]pyrimidine class of ATP-competitive inhibitors and has emerged as a valuable chemical tool for dissecting the physiological and pathological roles of PKD signaling. This document details the discovery of this compound, its chemical synthesis, quantitative inhibitory data, and detailed protocols for its application in key biological assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and utility in research and drug development.

Discovery and Rationale

This compound was developed as part of a rational drug design approach to create potent and selective inhibitors of the Protein Kinase D (PKD) family. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a well-established core for kinase inhibitors, known to mimic the ATP binding pocket.[1] The lead compound, 1-NM-PP1, showed inhibitory activity against PKD, and subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound. This analog demonstrated a significant increase in potency, making it a powerful tool for studying PKD function.[2]

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by functionalization. While a variety of synthetic routes for this scaffold exist, a common approach begins with the cyclization of a substituted pyrazole precursor.

A plausible synthetic route starting from commercially available 4-amino-1H-pyrazole-3-carbonitrile is outlined below. This multi-step synthesis involves the formation of the pyrimidine ring, followed by iodination and N-alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

To a solution of 5-amino-1H-pyrazole-4-carbonitrile in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][4][5]

Step 3: Synthesis of 1-(tert-butyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)

-

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a polar aprotic solvent like DMF, add a base such as potassium carbonate.

-

Add tert-butyl bromide to the reaction mixture.

-

Heat the reaction at a moderate temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

-

Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

Purification and Characterization:

The final compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Quantitative Data

This compound is a potent, ATP-competitive, pan-inhibitor of the PKD family, displaying nanomolar efficacy against all three isoforms.[6][7]

| Kinase Target | IC₅₀ (nM) |

| PKD1 | 108 |

| PKD2 | 94 |

| PKD3 | 108 |

Biological Activity and Signaling Pathways

Protein Kinase D (PKD) is a family of serine/threonine kinases that act as key signaling nodes downstream of diacylglycerol (DAG) and protein kinase C (PKC).[8] PKD signaling is implicated in a wide range of cellular processes, including cell proliferation, survival, migration, and invasion, making it a significant target in cancer research.[9][10]

PKD Signaling Pathway

The canonical activation of PKD begins with the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG recruits both novel PKC isoforms and PKD to the cell membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate a multitude of downstream substrates.

Downstream Effectors of PKD

Activated PKD phosphorylates a diverse array of substrates that mediate its cellular functions. One key substrate involved in cell migration is cortactin . PKD-mediated phosphorylation of cortactin has been shown to regulate actin dynamics and cell motility.[6] Other important downstream targets include proteins involved in cell cycle progression and survival pathways.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PKD isoforms. A common method is a radiometric assay using [γ-³²P]ATP.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3

-

A suitable peptide substrate for PKD (e.g., Syntide-2)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid wash solution (e.g., 0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.

-

In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the PKD enzyme, and the peptide substrate.

-

Add the serially diluted this compound or DMSO to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. Rapid protein kinase D1 signaling promotes migration of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cortactin Phosphorylated by ERK1/2 Localizes to Sites of Dynamic Actin Regulation and Is Required for Carcinoma Lamellipodia Persistence | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification, characterization and structure of protein phosphatase 1 from the cilia of Paramecium tetraurelia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of the 3-IN-PP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-IN-PP1 is a potent, cell-permeable, ATP-competitive inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It functions as a pan-inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases consisting of three isoforms: PKD1, PKD2, and PKD3. These kinases are key regulators of a multitude of cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been implicated in various diseases, most notably cancer, making its inhibitors valuable tools for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, target specificity, and effects on cellular signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate its use in a research setting.

Mechanism of Action and Target Specificity

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKD isoforms. As a member of the pyrazolo[3,4-d]pyrimidine family, it was developed as a more potent analog of the lead compound 1-NM-PP1.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the three human PKD isoforms has been determined through in vitro kinase assays, demonstrating its pan-PKD inhibitory nature.

| Target Kinase | IC50 (nM) |

| PKD1 | 108 |

| PKD2 | 94 |

| PKD3 | 108 |

Data sourced from commercially available information.[2][3]

Kinase Selectivity

While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on the closely related pyrazolopyrimidine analog, 1-NA-PP1, provide insights into the expected selectivity of this class of inhibitors. 1-NA-PP1 has demonstrated high selectivity for PKD isoforms with minimal inhibition of structurally related kinases such as Protein Kinase C (PKC) α and δ, and Calmodulin-dependent Protein Kinase IIα (CAMKIIα) at concentrations up to 10 µM.[4] Given the structural similarity, this compound is also expected to exhibit a favorable selectivity profile for the PKD family.

Impact on Cellular Signaling Pathways

Protein Kinase D is a crucial downstream effector of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activation is a multi-step process initiated by the generation of diacylglycerol (DAG), which recruits PKD to the cell membrane where it is phosphorylated and activated by Protein Kinase C (PKC).

Caption: The Protein Kinase D (PKD) signaling cascade.

Inhibition of Cortactin Phosphorylation

A key downstream substrate of PKD is cortactin, an actin-binding protein involved in cell migration and invasion. PKD-mediated phosphorylation of cortactin is a critical step in these processes. Cellular assays have demonstrated that this compound effectively inhibits the phosphorylation of cortactin, providing a direct measure of its target engagement in a cellular context.[1]

Anti-proliferative Effects

The dysregulation of the PKD signaling pathway is a hallmark of several cancers. By inhibiting PKD, this compound has been shown to exert potent anti-proliferative effects on various cancer cell lines, including the pancreatic cancer cell line PANC-1. This makes this compound a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PKD isoforms.

Caption: Workflow for an in vitro radiometric kinase assay.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

PKD substrate peptide (e.g., Syntide-2)

-

[γ-32P]ATP

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 96-well plate, combine the kinase reaction buffer, the recombinant PKD enzyme, and the substrate peptide.

-

Add the serially diluted this compound or DMSO to the respective wells.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of Cortactin Phosphorylation

This protocol describes a western blot-based method to assess the effect of this compound on the phosphorylation of endogenous cortactin in a cellular context.

Materials:

-

PANC-1 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-cortactin (Ser405) and anti-total cortactin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed PANC-1 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-cortactin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total cortactin to ensure equal protein loading.

-

Quantify the band intensities to determine the relative inhibition of cortactin phosphorylation.

PANC-1 Cell Proliferation Assay

This protocol outlines a method to measure the anti-proliferative effect of this compound on PANC-1 cells using a colorimetric assay.

Materials:

-

PANC-1 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed PANC-1 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 for cell proliferation.

Logical Relationships of this compound's Effects

The biochemical properties of this compound lead to a cascade of effects, from molecular inhibition to cellular responses.

Caption: Logical flow of this compound's inhibitory action.

Conclusion

This compound is a valuable research tool for investigating the roles of Protein Kinase D in health and disease. Its potency and pan-PKD inhibitory activity, coupled with a likely favorable selectivity profile, make it a robust probe for dissecting PKD-mediated signaling pathways. The anti-proliferative effects of this compound in cancer cell lines underscore the potential of targeting the PKD family for therapeutic intervention. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the broader kinome selectivity and in vivo efficacy of this compound and its analogs will be crucial for its potential translation into clinical applications.

References

- 1. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

3-IN-PP1: A Technical Guide to its Selectivity Profile as a Pan-PKD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-IN-PP1, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent, ATP-competitive, and cell-active pan-inhibitor of the Protein Kinase D (PKD) family. The PKD family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, migration, apoptosis, and angiogenesis. Dysregulation of PKD signaling has been implicated in various diseases, notably cancer. This technical guide provides an in-depth overview of the selectivity profile of this compound, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Selectivity Profile of this compound

This compound demonstrates potent inhibitory activity against all three isoforms of the PKD family, establishing it as a pan-PKD inhibitor. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Kinase | IC50 (nM) | Reference |

| PKD1 | 108 | [1] |

| PKD2 | 94 | [1] |

| PKD2 | 33 | [2] |

| PKD3 | 108 | [1] |

Note: The variation in the reported IC50 value for PKD2 may be attributed to different experimental conditions between studies.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the PKD signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

Caption: Simplified Protein Kinase D (PKD) Signaling Pathway.

Caption: General Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

The characterization of this compound as a pan-PKD inhibitor involves both in vitro biochemical assays and cell-based functional assays.

In Vitro Radiometric Kinase Assay

This assay quantifies the enzymatic activity of PKD isoforms in the presence of this compound by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Substrate peptide (e.g., syntide-2)

-

[γ-³³P]ATP

-

This compound (serial dilutions)

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and kinase assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cortactin Phosphorylation Assay

This assay assesses the ability of this compound to inhibit PKD activity within a cellular context by measuring the phosphorylation of a known PKD substrate, cortactin.

Materials:

-

PANC-1 (pancreatic cancer) or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Phorbol 12,13-dibutyrate (PDBu) or other PKD activator

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-cortactin (Ser405) and anti-total cortactin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Serum-starve the cells to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKD activator like PDBu to induce cortactin phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-phospho-cortactin and anti-total cortactin antibodies.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated cortactin normalized to total cortactin.

Conclusion

This compound is a potent pan-PKD inhibitor with low nanomolar efficacy against all three PKD isoforms. Its characterization through in vitro and cell-based assays confirms its ability to engage and inhibit its target in a biological setting. While a comprehensive kinome-wide selectivity profile remains to be fully elucidated, data from its close analog, 1-NA-PP1, suggests a favorable selectivity profile with potential for off-target effects on Src family kinases at higher concentrations. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential and cellular functions of this compound. Future studies focusing on a broad kinase panel screening will be invaluable in further defining its selectivity and guiding its development as a research tool and potential therapeutic agent.

References

A Structural and Mechanistic Guide to the Inhibition of Protein Kinase D by 3-IN-PP1

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Kinase D (PKD)

The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, belongs to the Ca²⁺/calmodulin-dependent protein kinase (CAMK) superfamily.[1][2] These enzymes are pivotal regulators of a wide array of cellular functions, including cell proliferation, survival, membrane trafficking, angiogenesis, and immune responses.[1][3] PKD signaling is typically initiated by stimuli such as G protein-coupled receptor (GPCR) agonists and growth factors.[3] These signals activate phospholipase C (PLC), which generates diacylglycerol (DAG). DAG recruits both PKD and protein kinase C (PKC) to the cell membrane, where PKC isoforms activate PKD through trans-phosphorylation of two key serine residues in the activation loop (Ser738 and Ser742 in human PKD1).[1][4] Subsequent autophosphorylation leads to full, sustained PKD activity.[1] Given their central role in various signaling cascades, dysregulation of PKD activity is implicated in several pathologies, including cancer and cardiac hypertrophy, making them attractive therapeutic targets.[3][4]

The Kinase Active Site: Role of the Gatekeeper Residue

The ATP-binding site of protein kinases is a highly conserved pocket, but subtle differences provide opportunities for the design of selective inhibitors. A critical feature of this site is the "gatekeeper" residue, an amino acid that controls access to a deep, hydrophobic pocket (often called the back pocket or pocket II) adjacent to the ATP-binding site.[5][6] The size of the gatekeeper residue is a primary determinant of inhibitor selectivity.[5] Kinases with large, bulky gatekeeper residues (like phenylalanine or tyrosine) can sterically hinder the entry of inhibitors into this back pocket. Conversely, kinases with smaller gatekeeper residues (such as threonine, valine, or methionine) are more permissive. PKD isoforms possess a methionine (Met659 in PKD1) at this position, a feature that has been successfully exploited for inhibitor design.[6]

3-IN-PP1 and the Pyrazolopyrimidine Scaffold

This compound belongs to a class of ATP-competitive inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold was originally utilized in a chemical genetics approach to develop "bumped" inhibitors, such as 1-NM-PP1, which were engineered to be highly selective for kinases whose native gatekeeper residue was mutated to a smaller one (e.g., glycine or alanine).[1][7] However, it was discovered that these compounds also potently inhibit some wild-type kinases that naturally possess a medium-sized gatekeeper, including PKD.[1] The pyrazolopyrimidine core effectively mimics the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site.[6][7]

Structural Basis for this compound Inhibition of PKD

The inhibitory mechanism of this compound and related compounds against PKD is a classic example of structure-based drug design principles. The interaction is ATP-competitive and relies on specific structural features of both the inhibitor and the kinase.

-

Hinge Region Binding: The heterocyclic pyrazolopyrimidine core of the inhibitor docks into the adenine-binding pocket and forms hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. This is a common feature for most ATP-competitive kinase inhibitors.[6]

-

Exploitation of the Gatekeeper Residue: The key to the potency and selectivity of this inhibitor class is its ability to extend past the moderately sized methionine gatekeeper residue of PKD. This allows a substituent on the inhibitor to occupy the hydrophobic back pocket (pocket II), an interaction that significantly enhances binding affinity.[6]

-

Type I½ Inhibition: Inhibitors that bind to the active (DFG-in) conformation of a kinase and extend beyond the gatekeeper to interact with residues in the back pocket are often classified as type I½ inhibitors.[5] This binding mode, favored by the pyrazolopyrimidine series against PKD, provides a structural rationale for achieving high selectivity.[5][6] The interaction with the back pocket is a critical feature that distinguishes PKD from many other kinases with larger gatekeeper residues, which would cause a steric clash.[5]

Below is a logical diagram illustrating the mechanism of inhibition.

Quantitative Data on PKD Inhibition

The inhibitory potency of pyrazolopyrimidine-based compounds has been quantified against PKD isoforms. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for 1-NA-PP1, a closely related analog of this compound, demonstrating potent, low-nanomolar inhibition across the family.

| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) |

| 1-NA-PP1 | 154.6 ± 21.8 | 133.4 ± 23.6 | 109.4 ± 26.8 |

| Data are presented as mean ± SEM from at least three independent experiments.[2] |

Visualizing Pathways and Protocols

The following diagram illustrates the upstream activation cascade leading to PKD activity and some of its key downstream signaling roles.

Determining the structural basis of inhibition requires a multi-step experimental process, outlined below.

Experimental Protocols

This protocol is used to determine the IC₅₀ value of an inhibitor against a PKD isoform.

-

Reaction Buffer Preparation: Prepare a kinase assay buffer containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM DTT.

-

Component Preparation:

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the reaction buffer.

-

Prepare a solution of recombinant human PKD1, PKD2, or PKD3 enzyme.

-

Prepare a solution of a synthetic peptide substrate (e.g., a peptide derived from a known PKD substrate like HDAC5).[2]

-

Prepare a solution of [γ-³²P]ATP (typically 100 µM with a specific activity of ~300 cpm/pmol).

-

-

Kinase Reaction:

-

In a 96-well plate, combine the recombinant PKD enzyme, the peptide substrate, and the desired concentration of the inhibitor in the reaction buffer.

-

Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for 15-30 minutes.

-

-

Reaction Termination and Separation:

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper squares multiple times (e.g., 3x for 10 min each) in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash in acetone and allow the papers to dry.

-

-

Quantification and Analysis:

-

Measure the incorporated radioactivity on each paper square using a scintillation counter.

-

Plot the percentage of kinase activity relative to a DMSO control against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

-

This protocol outlines the general steps to obtain protein-inhibitor co-crystals for X-ray diffraction.

-

Protein Expression and Purification:

-

Express the kinase domain of human PKD1 (or another isoform) in a suitable expression system, such as E. coli or baculovirus-infected insect cells. The construct often includes an N-terminal affinity tag (e.g., His₆-tag) for purification.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).

-

Perform a final purification step using size-exclusion chromatography (SEC) to obtain a highly pure and monodisperse protein sample. Concentrate the protein to a suitable concentration for crystallization (e.g., 5-15 mg/mL).

-

-

Protein-Inhibitor Complex Formation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Incubate the purified PKD kinase domain with a 3- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure complete binding.

-

-

Crystallization:

-

Use the sitting-drop or hanging-drop vapor diffusion method.

-

Screen a wide range of crystallization conditions using commercial screens (e.g., PEG, salts, various buffers and pH levels).

-

Set up crystallization plates by mixing the protein-inhibitor complex solution (e.g., 1 µL) with the reservoir solution (e.g., 1 µL) and equilibrating it against the reservoir.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Data Collection:

-

Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. The resulting diffraction pattern is used to determine the three-dimensional structure of the PKD-inhibitor complex.

-

Conclusion and Future Directions

The inhibition of Protein Kinase D by this compound and related pyrazolopyrimidine compounds is structurally well-defined. The mechanism hinges on the ATP-competitive binding of the inhibitor's core to the kinase hinge region and, critically, the extension of a side group past the permissive methionine gatekeeper residue into a hydrophobic back pocket. This "type I½" binding mode is the foundation of the inhibitor's high potency and selectivity. The detailed structural and quantitative understanding of this interaction provides an invaluable blueprint for drug development professionals. Future efforts can leverage this knowledge to design next-generation PKD inhibitors with improved isoform selectivity, enhanced pharmacokinetic properties, and greater therapeutic potential for treating cancers and other diseases driven by aberrant PKD signaling.

References

- 1. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4- d ]pyrimidine analogues - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00675B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolo[3,4-d]pyrimidine Scaffold of 3-IN-PP1: A Technical Guide to a Potent Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the design of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapeutics.[2] This technical guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine core, with a specific focus on the potent Protein Kinase D (PKD) inhibitor, 3-IN-PP1. We will delve into its mechanism of action, structure-activity relationships, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core

The pyrazolo[3,4-d]pyrimidine ring system is considered a bioisostere of adenine, the nitrogenous base in ATP.[1] This inherent structural mimicry allows compounds built on this scaffold to effectively interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1] This has led to the development of numerous kinase inhibitors targeting a variety of kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR and EGFR.[3]

This compound: A Potent and Selective PKD Inhibitor

This compound is a notable example of a highly potent inhibitor built upon the pyrazolo[3,4-d]pyrimidine scaffold. It demonstrates a significant increase in potency against Protein Kinase D (PKD) compared to its precursor, 1-NM-PP1.[3] PKD is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, migration, and survival, and are implicated in cancer progression.[4][5]

Quantitative Data: Inhibitory Profile of this compound and Analogs

The following table summarizes the inhibitory activity of this compound and related pyrazolo[3,4-d]pyrimidine-based inhibitors against various kinases. This data highlights the potency of this compound against PKD isoforms and provides a comparative view of its selectivity.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | PKD1 | 94 | [3] |

| PKD2 | 108 | [3] | |

| PKD3 | 98 | [3] | |

| 1-NM-PP1 | v-Src-as1 | 4.3 | [6] |

| c-Fyn-as1 | 3.2 | [6] | |

| CDK2-as1 | 5.0 | [6] | |

| CAMKII-as1 | 8.0 | [6] | |

| c-Abl-as2 | 120 | [6] | |

| Compound 17m | PKD1 | 17 | [3] |

| PKD2 | 35 | [3] | |

| PKD3 | 25 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound starts from the commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine. A key step is the iodination at the 3-position to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While a detailed, step-by-step protocol for the final conversion to this compound is proprietary to its developers, the synthesis of the crucial iodinated intermediate is as follows:

Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Reactants: 4-amino-1H-pyrazolo[3,4-d]pyrimidine, N-iodosuccinimide (NIS), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in DMF.

-

Add N-iodosuccinimide to the solution.

-

Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by precipitation and filtration.

-

The crude product can be purified by recrystallization or column chromatography.

-

The subsequent steps would involve the alkylation of the pyrazole nitrogen and further modifications to arrive at the final this compound structure.

Biological Assays

In Vitro PKD Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PKD. A common method is the ADP-Glo™ Kinase Assay.

-

Materials: Recombinant human PKD1, PKD2, or PKD3 enzyme; suitable substrate (e.g., a synthetic peptide like CREBtide); ATP; ADP-Glo™ Kinase Assay kit (Promega); this compound.

-

Procedure:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl2, BSA, and DTT).

-

In a 384-well plate, add the PKD enzyme, the substrate/ATP mix, and the diluted this compound or DMSO as a control.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

Cortactin Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of a key PKD substrate, cortactin, in a cellular context. PKD is known to phosphorylate cortactin at Serine 298.[8]

-

Materials: PANC-1 cells (or other suitable cell line expressing PKD and cortactin); this compound; cell lysis buffer with phosphatase inhibitors; primary antibodies against phospho-cortactin (Ser298) and total cortactin; secondary antibody conjugated to HRP; ECL Western blotting detection reagents.

-

Procedure:

-

Culture PANC-1 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-cortactin (Ser298).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total cortactin to ensure equal loading.[9]

-

PANC-1 Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of this compound on the pancreatic cancer cell line PANC-1.[3]

-

Materials: PANC-1 cells; complete culture medium; this compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.

-

Procedure:

-

Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[10]

-

Signaling Pathways and Mandatory Visualizations

The PKD Signaling Pathway

Protein Kinase D is a central signaling node downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5] Upon activation by upstream signals like diacylglycerol (DAG) and protein kinase C (PKC), PKD translocates to different cellular compartments, including the cytoplasm, nucleus, and Golgi apparatus, where it phosphorylates a diverse range of substrates.[4] This leads to the regulation of various cellular processes that are critical in cancer, such as cell proliferation, survival, migration, and invasion.[5]

dot

Caption: The Protein Kinase D (PKD) signaling cascade.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

dot

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly successful core structure for the development of potent and selective kinase inhibitors. This compound exemplifies the potential of this scaffold, demonstrating significant inhibitory activity against Protein Kinase D, a key player in cancer cell signaling. This technical guide provides a comprehensive overview of the key aspects of this compound, from its chemical synthesis and biological evaluation to its mechanism of action within the complex network of cellular signaling. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating further investigation into the therapeutic potential of pyrazolo[3,4-d]pyrimidine-based inhibitors.

References

- 1. Unexpected relevance of the hallmarks of cancer to the pathogenesis of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. promega.in [promega.in]

- 8. Protein Kinase D Controls Actin Polymerization and Cell Motility through Phosphorylation of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of Protein Kinase D in Cancer Cell Signaling

A Technical Guide for Researchers and Drug Development Professionals

Core Summary

Protein Kinase D (PKD), a family of serine/threonine kinases, stands at a critical intersection of cellular signaling pathways frequently dysregulated in cancer. Comprising three main isoforms—PKD1, PKD2, and PKD3—this kinase family exhibits a complex and often contradictory role in oncology. While PKD1 frequently functions as a tumor suppressor by maintaining epithelial integrity and inhibiting cell migration, PKD2 and PKD3 are more commonly associated with oncogenic processes, including proliferation, invasion, and angiogenesis. This duality makes PKD a compelling, albeit challenging, target for therapeutic intervention. This technical guide provides an in-depth exploration of the signaling cascades governed by PKD in cancer cells, detailed experimental protocols for its study, and a summary of quantitative data to aid in the design of novel research and drug development strategies.

Introduction to the Protein Kinase D Family

The PKD family, part of the Ca²⁺/Calmodulin-dependent kinase (CaMK) superfamily, acts as a crucial downstream effector of diacylglycerol (DAG) and protein kinase C (PKC).[1][2] The three mammalian isoforms, PKD1, PKD2, and PKD3, share a conserved structure featuring an N-terminal regulatory domain and a C-terminal catalytic domain. The regulatory domain contains cysteine-rich domains (C1a and C1b) that bind DAG, a pleckstrin homology (PH) domain, and an autoinhibitory region. Activation is a multi-step process, typically initiated by the recruitment of PKD to the plasma membrane by DAG. This is followed by phosphorylation of serine residues in the activation loop (Ser744 and Ser748 in PKD1) by novel PKC isoforms (PKCδ, PKCε, PKCη, and PKCθ), leading to full kinase activity.[1][2][3]

The isoforms, however, are not entirely redundant. They exhibit differential expression patterns across various cancer types and can have opposing effects on cellular processes, underscoring the importance of isoform-specific research.[1][4]

PKD Signaling Pathways in Cancer

PKD's influence on cancer progression is mediated through its integration into several key signaling networks. Upon activation, PKD translocates to various subcellular compartments, including the cytoplasm, nucleus, Golgi apparatus, and mitochondria, where it phosphorylates a diverse array of substrates.

Proliferation and Cell Cycle Control

PKD has been shown to modulate the Ras-Raf-MEK-ERK pathway, a central regulator of cell proliferation.[5][6] In some cancers, such as pancreatic and skin cancer, PKD1 activation can lead to increased DNA replication and proliferation by positively regulating the ERK/MAPK pathway.[1] Conversely, in prostate cancer, PKD1 has been reported to negatively regulate cell proliferation.[5] PKD3, in particular, has been shown to promote the proliferation of prostate cancer cells by enhancing ERK1/2 and Akt signaling.[3]

Cell Survival and Apoptosis

A critical function of PKD in many cancers is the promotion of cell survival and inhibition of apoptosis. This is often achieved through the activation of the NF-κB signaling pathway.[3][5][6] PKD can activate the IκB kinase (IKK) complex, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB, where it drives the expression of pro-survival genes.[3] For instance, the PKD inhibitor CRT0066101 has been shown to induce apoptosis in pancreatic cancer cells by abrogating the expression of NF-κB-dependent proteins like cyclin D1 and survivin.[7]

Cell Migration, Invasion, and Metastasis

The role of PKD in cell motility is highly isoform-specific and context-dependent.

-

PKD1 as an Inhibitor of Migration: In breast and gastric cancers, PKD1 acts as a tumor suppressor by inhibiting cell migration and invasion.[1][8] It can phosphorylate and inactivate the transcription factor Snail, a key driver of the epithelial-to-mesenchymal transition (EMT), thereby maintaining E-cadherin expression and epithelial integrity.[4] PKD1 also negatively regulates the expression of several matrix metalloproteinases (MMPs) that are crucial for extracellular matrix degradation during invasion.[1] Another mechanism involves the phosphorylation of cortactin, which modulates actin polymerization and cell motility.[9][10]

-

PKD2 and PKD3 as Promoters of Migration: In contrast, PKD2 and PKD3 often promote cancer cell invasion and migration. In prostate cancer, both isoforms have been shown to increase cell invasion by promoting the expression and activation of urokinase-type plasminogen activator (uPA) through NF-κB and HDAC1.[1][11]

Angiogenesis

PKD signaling is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PKD is necessary for the expression of vascular endothelial growth factor (VEGF) by tumor cells.[9] In endothelial cells, PKD mediates proliferation and growth through the regulation of class IIa histone deacetylases (HDACs).[5] PKD2, in particular, has been identified as a crucial mediator of hypoxia-induced VEGF-A expression and secretion in pancreatic cancer cells.[12]

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the core PKD signaling pathways in cancer.

Quantitative Data on PKD in Cancer

The following tables summarize key quantitative findings regarding the expression of PKD isoforms and the efficacy of PKD inhibitors in various cancer models.

Table 1: Differential Expression of PKD Isoforms in Cancer

| Cancer Type | PKD Isoform | Change in Expression | Method | Reference |

| Gastric Cancer (low differentiated) | PKD1 | Low mRNA and protein levels | qRT-PCR, Western Blot | [13][14] |

| Gastric Cancer (poor prognosis) | PKD2 | High expression | qRT-PCR, Western Blot | [13][14] |

| Breast Cancer (ER-negative) | PKD3 | Upregulated | TCGA RNAseq | [1][12] |

| Prostate Cancer (invasive lines) | PKD3 | Increased expression | Immunohistochemistry | [11] |

| Bladder Cancer | PKD2 | Highly expressed in most cell lines | Western Blot | [8] |

Table 2: IC50 Values of the Pan-PKD Inhibitor CRT0066101

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| T24T | Bladder Cancer | 0.33 | Cell Viability | [8] |

| T24 | Bladder Cancer | 0.48 | Cell Viability | [8] |

| UMUC1 | Bladder Cancer | 0.48 | Cell Viability | [8] |

| TCCSUP | Bladder Cancer | 1.43 | Cell Viability | [8] |

| PANC-1 | Pancreatic Cancer | Not specified, but effective | In vitro/in vivo studies | [1][7] |

| HCT116 | Colorectal Cancer | Not specified, but effective | In vitro/in vivo studies | [1] |

Table 3: Effects of PKD Modulation on Cancer Cell Phenotypes

| Cancer Type | Modulation | Effect | Quantitative Measure | Reference |

| Prostate Cancer | PKD2/3 knockdown | Inhibition of migration and invasion | Significant decrease in migrated/invaded cells | [11] |

| Pancreatic Cancer | CRT0066101 (80 mg/kg/day) | Inhibition of tumor growth in vivo | Significant reduction in Ki-67 index | [7] |

| Pancreatic Cancer | CRT0066101 (80 mg/kg/day) | Increased apoptosis in vivo | Significant increase in TUNEL-positive cells | [7] |

| Colon Cancer | PKD1 overexpression | Delayed tumor formation in xenografts | Smaller tumor volume by day 12 | [15] |

| Prostate Cancer | DNA damage repair gene knockdown | Increased cell migration | Fold-change in absorbance in Transwell assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PKD in cancer cell signaling.

In Vitro PKD Kinase Assay

This assay measures the ability of PKD to phosphorylate a substrate peptide in vitro, which is useful for screening potential inhibitors.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

-

ATP (as required for the specific assay, often near the Km value)

-

PKD substrate (e.g., Syntide-2 or a fluorescently labeled peptide)

-

Test compounds (PKD inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute in kinase reaction buffer.

-

In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

-

Add 2 µl of recombinant PKD enzyme diluted in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 2 µl of a mix of the PKD substrate and ATP in kinase reaction buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), add 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent activity versus the compound concentration.

Western Blotting for Phosphorylated PKD

This method is used to detect the activation state of PKD in cell lysates by using antibodies specific to the phosphorylated activation loop serines.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% w/v BSA in TBST is recommended for phospho-antibodies to reduce background from casein in milk).

-

Primary antibodies: anti-phospho-PKD (Ser744/748), anti-total PKD.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Treat cells as required (e.g., with growth factors or inhibitors) and lyse them on ice in lysis buffer containing phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PKD antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD or a loading control protein like GAPDH or β-actin.

Transwell Migration and Invasion Assay

These assays quantify the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

-

Matrigel (for invasion assays).

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Methanol for fixation.

-

Crystal violet stain.

Procedure:

-

For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Starve the cancer cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium and add a defined number of cells (e.g., 5 x 10⁴) to the upper chamber of the Transwell insert.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to dry.

-

Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key downstream target of PKD signaling.

Materials:

-

Cancer cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Cell culture medium and plates.

-

PKD inhibitors or siRNAs.

-

NF-κB stimulus (e.g., TNF-α).

-

Passive Lysis Buffer.

-

Dual-Luciferase Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with PKD inhibitors or transfect with PKD siRNAs for the desired time.

-

Stimulate the cells with TNF-α (e.g., 20 ng/ml) for 4-6 hours to activate NF-κB.

-

Wash the cells with PBS and lyse them with Passive Lysis Buffer.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity relative to the untreated or control siRNA-treated cells.

Experimental Workflow Diagrams

Conclusion and Future Directions

The Protein Kinase D family plays a multifaceted and isoform-specific role in cancer cell signaling, acting as both a promoter and a suppressor of tumorigenesis depending on the cancer type and cellular context. This complexity highlights the need for a nuanced approach to targeting PKD for cancer therapy. Pan-PKD inhibitors, such as CRT0066101, have shown promise in preclinical models, particularly in cancers where PKD2 and PKD3 are the dominant, oncogenic isoforms. However, the development of isoform-specific inhibitors will be crucial for maximizing therapeutic efficacy and minimizing off-target effects, especially in cancers where PKD1 has a tumor-suppressive function.

Future research should focus on further elucidating the distinct downstream substrates and signaling pathways of each PKD isoform in various cancers. The use of advanced techniques like mass spectrometry-based proteomics to identify novel PKD interaction partners and substrates will be invaluable.[16] Additionally, a deeper understanding of the mechanisms that regulate the differential expression of PKD isoforms in tumors will be essential for identifying patient populations most likely to respond to PKD-targeted therapies. The continued development and characterization of potent and selective PKD inhibitors, coupled with a comprehensive understanding of their effects on the complex signaling networks in cancer cells, holds significant promise for the future of oncology drug development.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caspase3 assay [assay-protocol.com]

- 6. biogot.com [biogot.com]

- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Kinase D Controls Actin Polymerization and Cell Motility through Phosphorylation of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase D controls actin polymerization and cell motility through phosphorylation of cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into autosomal dominant polycystic kidney disease by quantitative mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo Polycystin-1 interactome using a novel Pkd1 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Featuring 3-IN-PP1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold represents a "privileged" heterocyclic structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, making it a versatile framework for developing potent and selective inhibitors.[1] This guide provides a detailed comparison of 3-IN-PP1, a specific pyrazolopyrimidine inhibitor, with other notable members of this class, including the widely studied research tool PP1 and its analogs. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to inform research and drug development efforts.

Core Compound Comparison: Potency and Selectivity

The utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity profile across the kinome. The following tables summarize the inhibitory activities (IC50) of this compound and other key pyrazolopyrimidine-based inhibitors against a range of kinases.

This compound Inhibitory Profile

This compound is recognized as a potent, pan-inhibitor of Protein Kinase D (PKD) isoforms.[2] Its activity against other kinases is less characterized in publicly available literature.

| Inhibitor | Target | IC50 (nM) |

| This compound | PKD1 | 108 |

| This compound | PKD2 | 94 |

| This compound | PKD3 | 108 |

Table 1: Inhibitory concentration (IC50) of this compound against PKD isoforms. Data sourced from MedchemExpress.

In cellular assays, this compound has demonstrated broad anti-proliferative activity against various tumor cell lines, with IC50 values typically ranging from 1.6 to 39.2 µM.[2]

PP1 and Analogs: Tools for Chemical Genetics

PP1 and its derivatives are cornerstone tools in chemical genetics, particularly for studying Src family kinases and engineered analog-sensitive (AS) kinases. The "bump-and-hole" strategy allows bulky PP1 analogs to selectively inhibit AS-kinases (which have a smaller "gatekeeper" residue) without affecting their wild-type (WT) counterparts.[3] 3-MB-PP1, for instance, has shown enhanced efficacy against a number of AS-kinases that are resistant to other analogs like 1NA-PP1 and 1NM-PP1.[1]

| Inhibitor | Target Kinase | IC50 (nM) |

| PP1 | LCK | 5 |

| PP1 | FYN | 6 |

| PP1 | HCK | 20 |

| PP1 | SRC | 170 |

| PP1 | EGFR | 250 |

| PP1 | KIT | ~75 |

| 3-IB-PP1 | asAkt1 | 28 |

| 3-IB-PP1 | asAkt2 | 240 |

| 3-IB-PP1 | asAkt3 | 120 |

| 3-MB-PP1 | Leu93-ZIPK (mutant) | 2000 |

Table 2: Comparative IC50 values for PP1 and its analogs against various wild-type and analog-sensitive (as) kinases. Data sourced from Selleck Chemicals, Sigma-Aldrich, and MedchemExpress.

The selectivity of these analogs is crucial. While highly effective against their engineered targets, they can exhibit off-target activity at higher concentrations. For example, at a concentration of 1 µM, 3-MB-PP1 and 1NM-PP1 inhibit approximately 15% of wild-type kinases, while 1NA-PP1 inhibits about 10%, highlighting their relative specificity.[4]

Mandatory Visualizations

Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using the DOT language, adhere to the specified design constraints.

Signaling Pathway: Simplified Src Kinase Activation

Src family kinases are critical nodes in numerous signaling pathways that regulate cell proliferation, survival, and migration.[5][6] Their activation by receptor tyrosine kinases (RTKs) like EGFR is a common mechanism in both normal physiology and cancer.[6]

Simplified Src kinase signaling pathway upon receptor tyrosine kinase activation.

Experimental Workflow: In Vitro Kinase Assay

The in vitro kinase assay is a fundamental experiment for determining the potency (e.g., IC50) of an inhibitor against a purified kinase. This workflow outlines the key steps of a typical radiometric assay.[1]

Experimental workflow for determining inhibitor IC50 using a radiometric kinase assay.

Experimental Protocols